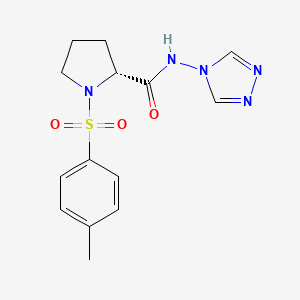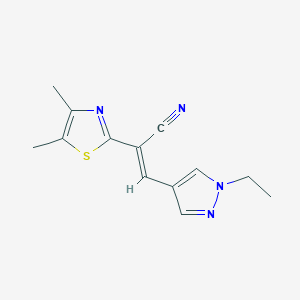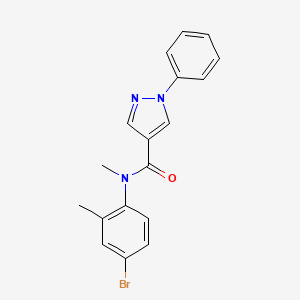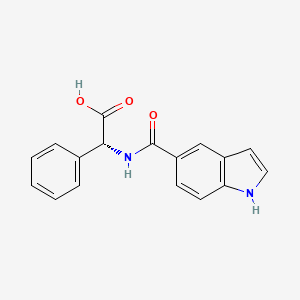![molecular formula C17H22N2O B7683153 cyclopropyl-[(2S)-2-(2,3-dihydroindol-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7683153.png)
cyclopropyl-[(2S)-2-(2,3-dihydroindol-1-ylmethyl)pyrrolidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl-[(2S)-2-(2,3-dihydroindol-1-ylmethyl)pyrrolidin-1-yl]methanone is a chemical compound that has gained significant attention in scientific research. This compound is a potential drug candidate that has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of cyclopropyl-[(2S)-2-(2,3-dihydroindol-1-ylmethyl)pyrrolidin-1-yl]methanone is not fully understood. However, it is believed to work by targeting specific receptors in the brain and nervous system. It has been shown to have an affinity for the mu-opioid receptor, which is involved in pain management, and the serotonin receptor, which is involved in mood regulation.
Biochemical and Physiological Effects:
Cyclopropyl-[(2S)-2-(2,3-dihydroindol-1-ylmethyl)pyrrolidin-1-yl]methanone has been shown to have various biochemical and physiological effects. It has been shown to have analgesic properties, meaning it can relieve pain. It has also been shown to have antidepressant properties, meaning it can improve mood. Additionally, it has been shown to have neuroprotective properties, meaning it can protect the brain and nervous system from damage.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopropyl-[(2S)-2-(2,3-dihydroindol-1-ylmethyl)pyrrolidin-1-yl]methanone has several advantages for lab experiments. It is a potent compound that can produce significant effects at low doses. It is also relatively stable and can be stored for extended periods. However, it also has some limitations. It is a complex compound that requires careful synthesis and purification. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of cyclopropyl-[(2S)-2-(2,3-dihydroindol-1-ylmethyl)pyrrolidin-1-yl]methanone. One direction is to continue to study its potential use as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its potential use as a pain reliever and as an antidepressant. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective synthesis methods.
Méthodes De Synthèse
The synthesis of cyclopropyl-[(2S)-2-(2,3-dihydroindol-1-ylmethyl)pyrrolidin-1-yl]methanone involves a multistep process. The initial step involves the reaction of 2,3-dihydroindole with pyrrolidine-2-carboxylic acid. This reaction produces the intermediate compound, which is then reacted with cyclopropanecarbonyl chloride to produce the final product. The synthesis process is complex and requires careful attention to detail to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
Cyclopropyl-[(2S)-2-(2,3-dihydroindol-1-ylmethyl)pyrrolidin-1-yl]methanone has shown potential in various scientific research applications. It has been studied for its potential use as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a pain reliever and as an antidepressant.
Propriétés
IUPAC Name |
cyclopropyl-[(2S)-2-(2,3-dihydroindol-1-ylmethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c20-17(14-7-8-14)19-10-3-5-15(19)12-18-11-9-13-4-1-2-6-16(13)18/h1-2,4,6,14-15H,3,5,7-12H2/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXMGBDUCIIYQT-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CC2)CN3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2CC2)CN3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopropyl-[(2S)-2-(2,3-dihydroindol-1-ylmethyl)pyrrolidin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S)-N-[1-(2-methylpropyl)pyrazol-4-yl]-3-(morpholin-4-ylmethyl)piperidine-1-carboxamide](/img/structure/B7683097.png)
![(2S)-N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7683105.png)
![propan-2-yl (2Z)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enoate](/img/structure/B7683118.png)
![4-[(Z)-2-cyano-2-(4-methyl-1,3-thiazol-2-yl)ethenyl]benzoic acid](/img/structure/B7683122.png)
![[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate](/img/structure/B7683128.png)
![N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-2,3,5,6-tetrafluoropyridin-4-amine](/img/structure/B7683129.png)

![N-[(E)-[(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B7683148.png)
![cyclopropyl-[(2R)-2-(2,3-dihydroindol-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7683158.png)

![(3S)-1-[2-(2-methylphenyl)-1,3-thiazole-4-carbonyl]piperidine-3-carboxylic acid](/img/structure/B7683168.png)